N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a heterocyclic sulfonamide derivative characterized by a pyridine core substituted with a furan moiety at position 4. A methylene bridge links the pyridine to a 2,3-dihydrobenzofuran ring system, which is further functionalized with a sulfonamide group at position 5. While direct bioactivity data are unavailable in the provided evidence, its design aligns with sulfonamide-based therapeutics, which are known for their roles in enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-25(22,16-3-4-18-14(9-16)5-7-24-18)20-11-13-8-15(12-19-10-13)17-2-1-6-23-17/h1-4,6,8-10,12,20H,5,7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCZBJSRXDIFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the key intermediate, 5-(furan-2-yl)pyridin-3-ylmethanol, through a condensation reaction between furan-2-carbaldehyde and 3-pyridylmethanol. This intermediate is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group, followed by cyclization to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs with different functional groups attached to the aromatic rings .
Scientific Research Applications
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The furan and pyridine rings can participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .
Comparison with Similar Compounds
Structural Analogues from Thiazole-Benzamide Derivatives ()
Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) share a pyridin-3-yl group with the target compound but differ in core structure (thiazole vs. pyridine-furan) and functional groups (benzamide vs. sulfonamide). Key distinctions include:
Table 1: Structural Comparison with Thiazole-Benzamide Derivatives
| Compound | Core Structure | Functional Groups | Key Spectral Features (¹H NMR) |
|---|---|---|---|
| Target Compound | Pyridine-furan | Sulfonamide, dihydrobenzofuran | δ 7.5–8.5 (sulfonamide), δ 6.5–7.2 (dihydrobenzofuran) |
| 4d (Thiazole-Benzamide) | Thiazole | Benzamide, morpholine | δ 3.0–4.0 (morpholine CH₂), δ 7.2–8.0 (pyridine) |
Ranitidine-Related Furan Derivatives (–5)
Ranitidine analogs like N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide feature furan rings with dimethylamino and sulphanyl groups. Key comparisons:
- Furan Substitution : The target’s furan is part of a pyridine substituent, whereas Ranitidine derivatives prioritize sulphanyl-ethyl linkages. This structural divergence impacts conformational flexibility and electronic profiles.
- Functional Groups: The nitroacetamide in Ranitidine analogs contrasts with the target’s sulfonamide, affecting metabolic stability and target selectivity.
Table 2: Functional Group Impact on Properties
| Compound Type | Functional Group | Acidity (pKa) | Metabolic Stability |
|---|---|---|---|
| Target Compound | Sulfonamide | ~10–11 | High |
| Ranitidine Analog () | Nitroacetamide | ~8–9 | Moderate |
Furopyridine and Dihydrobenzofuran Derivatives ()
The furo[2,3-b]pyridine derivative in shares a fused furan-pyridine system but lacks the sulfonamide group. Meanwhile, (E)-N-{[7-(5-acetylthiophen-2-yl)-5-fluoro-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-pyridin-3-ylprop-2-enamide () includes a dihydrobenzofuran but substitutes sulfonamide with a propenamide.
Sulfonamide-Based Pyridine Derivatives ()
N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide shares the pyridine-sulfonamide framework but differs in substituents (chloro, trifluoromethyl, phenoxy).
Biological Activity
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound notable for its unique structural features, including a sulfonamide group and a benzofuran ring. These characteristics suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of 356.39 g/mol. The compound features a furan ring, a pyridine moiety, and a sulfonamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.39 g/mol |
| IUPAC Name | N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,3-dihydrobenzofuran-5-sulfonamide |
| CAS Number | 2034306-98-2 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity. Its structure allows interaction with bacterial enzymes or membranes, potentially leading to inhibition of growth or cell death.
- Anticancer Activity : The compound has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes related to disease pathways, such as those involved in inflammation and cancer progression.
Study 1: Anticancer Activity
A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .
Study 2: Antimicrobial Effects
In vitro tests revealed that the compound exhibited significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 32 to 64 µg/mL, suggesting moderate effectiveness as an antimicrobial agent .
Study 3: Enzyme Inhibition
Research focusing on enzyme inhibition highlighted that the compound effectively inhibited carbonic anhydrase activity with an IC50 value of 10 µM. This inhibition could be beneficial in treating conditions like glaucoma and other diseases where carbonic anhydrase plays a critical role .
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : It has been observed to affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells by increasing ROS levels, leading to cellular damage and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
